(R)-2-Amino-5-(3-pyridyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-5-(3-pyridyl)pentane is a chiral compound with a pyridine ring attached to a pentane chain, which contains an amino group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-5-(3-pyridyl)pentane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-pyridylacetonitrile.
Reduction: The nitrile group is reduced to an amine using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Final Purification: The desired ®-enantiomer is then purified to obtain ®-2-Amino-5-(3-pyridyl)pentane.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-5-(3-pyridyl)pentane may involve large-scale catalytic hydrogenation and advanced chiral resolution techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-5-(3-pyridyl)pentane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form an imine or a nitrile.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Piperidine derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
®-2-Amino-5-(3-pyridyl)pentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-5-(3-pyridyl)pentane involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the pyridine ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-5-(3-pyridyl)pentane: The enantiomer of the compound, which may have different biological activities.
2-Amino-5-(3-pyridyl)pentane: The racemic mixture containing both ® and (S) enantiomers.
2-Amino-5-(2-pyridyl)pentane: A structural isomer with the pyridine ring attached at a different position.
Uniqueness
®-2-Amino-5-(3-pyridyl)pentane is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. Its structure allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
(2R)-5-pyridin-3-ylpentan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9(11)4-2-5-10-6-3-7-12-8-10/h3,6-9H,2,4-5,11H2,1H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWVJTJAALVOQO-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CN=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC1=CN=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.